molecular formula C17H37NO3 B231075 Tetrabutylammonium hydrogen carbonate CAS No. 17351-62-1

Tetrabutylammonium hydrogen carbonate

Cat. No. B231075
CAS RN: 17351-62-1
M. Wt: 303.5 g/mol
InChI Key: HKVLOZLUWWLDFP-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydrogen carbonate is an organic compound with the molecular formula C17H37NO3 . It is a useful research chemical and is also known as tetrabutylammonium bicarbonate or tetrabutylammonium hydrogencarbonate .


Synthesis Analysis

Tetrabutylammonium hydrogen carbonate can be synthesized by reacting tetrabutylammonium chloride with sodium hydrogen carbonate . The reaction usually takes place in an anhydrous organic solvent such as ether, and the reaction progress is facilitated by stirring and reaction time .


Molecular Structure Analysis

The molecular weight of Tetrabutylammonium hydrogen carbonate is 303.481 Da . The InChI Key is HKVLOZLUWWLDFP-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Tetrabutylammonium hydrogen carbonate appears as a semi-solid or viscous liquid . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Catalysis and Polymerization : Tetrabutylammonium hydrogen bisbenzoate, a variant of tetrabutylammonium hydrogen carbonate, has been used as a nucleophile in catalyzing group transfer polymerization of alkylacrylate monomers and in carbonate interchange reactions (Puranik et al., 1993).

  • Electrochemical Applications : In electrochemistry, tetrabutylammonium hydrogen sulfate, closely related to tetrabutylammonium hydrogen carbonate, has been studied for its effects on the electrochemical behavior of lead-acid batteries, influencing hydrogen and oxygen evolution overpotential (Rezaei & Taki, 2008).

  • Synthesis of Polycarbonates : Tetrabutylammonium carbonate, derived from tetrabutylammonium hydroxide and CO2, has been shown to initiate the copolymerization of carbon dioxide and propylene oxide, leading to the synthesis of well-defined polycarbonates (Patil et al., 2019).

  • Chemical Synthesis : Tetrabutylammonium salts have been used as catalysts in the synthesis of α-Alkylidene cyclic carbonates from CO2 and alkynols (Méreau et al., 2018).

  • Organic Synthesis : In organic synthesis, tetrabutylammonium hydrogen sulfate has catalyzed the multi-component synthesis of dihydro-2-oxopyrroles (Sajadikhah & Hazeri, 2014).

  • CO2 Reduction : Tetrabutylammonium perchlorate has been utilized in CO2 reduction, demonstrating its potential in environmental applications (Li, 2015).

  • Cyclic Carbonate Synthesis : Studies have shown the effectiveness of tetrabutylammonium salts in catalyzing the synthesis of cyclic carbonates at ambient temperatures (Castro‐Osma et al., 2016).

  • Nickel-Catalyzed Oxidation : Tetrabutylammonium peroxydisulfate has been used in nickel-catalyzed oxidation of primary alcohols to synthesize nitriles (Chen et al., 2002).

  • Antimicrobial Toxicity and Biodegradation : Tetrabutylammonium prolinate-based ionic liquids have been assessed for antimicrobial toxicity and biodegradation, indicating potential applications in environmental and biological systems (Ferlin et al., 2013).

Safety And Hazards

Tetrabutylammonium hydrogen carbonate is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It should be handled with personal protective equipment and should not be ingested or inhaled .

properties

IUPAC Name

hydrogen carbonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLOZLUWWLDFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014793
Record name Hydrogen carbonate;tetrabutylazanium
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Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)

CAS RN

17351-62-1
Record name Tetrabutylammonium bicarbonate
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Record name 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen carbonate;tetrabutylazanium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrabutylammonium hydrogencarbonate
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Record name Tetrabutylammonium bicarbonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
MM Hossain, A Katsifis, J Wong, V Le, T Bourdier… - 2020 - Soc Nuclear Med
… For each of these solvents (1.0 mL), different bases including tetrabutylammonium hydrogen carbonate (TBAHCO 3 ), tetraethylammonium hydrogen carbonate (TEAHCO 3 ), cesium …
Number of citations: 0 jnm.snmjournals.org
A Katsifis, V Le, D Stark, MM Hossain, T Le, P Lam… - 2018 - Soc Nuclear Med
… Optimisation studies included the use of dry DMSO, DMF and a DMF:t-butanol (20:80) mixture; different bases including tetrabutylammonium hydrogen carbonate (TBAHCO 3 ), cesium …
Number of citations: 0 jnm.snmjournals.org
X Jiang, Y Li, X Wang, T Shen, X Li, Y Yao… - Frontiers in …, 2020 - frontiersin.org
… -MPS-200 synthesis system and compare the catalytic efficiency of two phase transfer catalysts, Kryptofix 222/K 2 CO 3 (K222/K 2 CO 3 ) and tetrabutylammonium hydrogen carbonate (…
Number of citations: 3 www.frontiersin.org
YD Kwon, J Son, JH Chun - 2018 - ir.ymlib.yonsei.ac.kr
… K2CO3 또는 tetrabutylammonium hydrogen carbonate (TBAHCO3) 같은 상전이촉매가 녹아 져 있는 용액으로 용출시킨다. 일련의 방법을 거치면 기존 의 2.5 mL정도의 물이 0.1 mL 정도로 …
Number of citations: 6 ir.ymlib.yonsei.ac.kr
O Neels, R Martin, J Cardinale, R Smits, M Schaefer… - 2018 - Soc Nuclear Med
… Materials and methods After azeotropic drying of [ 18 F]fluoride using tetrabutylammonium hydrogen carbonate solution as base, the fully automated radiosynthesis of [ 18 F]PSMA-1007 …
Number of citations: 2 jnm.snmjournals.org
NE Halvorsen, OH Kvernenes - Pharmaceuticals, 2020 - mdpi.com
… 0.8 mL of 0.14M tetrabutylammonium hydrogen carbonate … of 0.075M tetrabutylammonium hydrogen carbonate was used … of 0.075M tetrabutylammonium hydrogen carbonate was used …
Number of citations: 10 www.mdpi.com
AC de Araujo Bispo, LTC do Nascimento… - Brazilian Journal of …, 2021 - sbpr.org.br
… The final synthesis protocol established uses as the phase catalyst tetrabutylammonium hydrogen carbonate, both labeling reaction and hydrolysis reaction temperatures at 110 C, and …
Number of citations: 5 www.sbpr.org.br
KR Roshan, RA Palissery, AC Kathalikkattil… - Catalysis Science & …, 2016 - pubs.rsc.org
… 7k who used tetrabutylammonium hydrogen carbonate formed in situ from tetrabutyl ammonium hydroxide and CO 2 . In the case of Rocha et al., 7l N-octyl-N,N-dimethyl-N-(2-…
Number of citations: 40 pubs.rsc.org
M Loft, C Christensen, MM Clausen… - Journal of Nuclear …, 2022 - Soc Nuclear Med
… Color spot tests were used to determine the content of tetrabutylammonium hydrogen carbonate and HEPES in the final product. The immunoreactivity of 18 F-ASIS was determined by …
Number of citations: 4 jnm.snmjournals.org
HJ Gais - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… Tetrabutylammonium hydrogen sulfate served to generate tetrabutylammonium hydrogen carbonate, which is soluble in methylene chloride. Pàmies, Diéguez, Norrby etal. in 2014 and …

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